Methyl 2-Morpholino-2-phenylacetate hydrochloride
Overview
Description
Methyl 2-Morpholino-2-phenylacetate hydrochloride is a chemical compound with the molecular formula C13H18ClNO3 and a molecular weight of 271.74 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine . This compound is characterized by the presence of a morpholine ring, a phenyl group, and an ester functional group, making it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of Methyl 2-Morpholino-2-phenylacetate hydrochloride typically involves the reaction of morpholine with phenylacetic acid derivatives under specific conditions . The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
Methyl 2-Morpholino-2-phenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine ring, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-Morpholino-2-phenylacetate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-Morpholino-2-phenylacetate hydrochloride involves its interaction with specific molecular targets and pathways . The morpholine ring and phenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors . This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Methyl 2-Morpholino-2-phenylacetate hydrochloride can be compared with similar compounds such as:
Methyl 2-piperidino-2-phenylacetate hydrochloride: Similar structure but with a piperidine ring instead of morpholine.
Ethyl 2-morpholino-2-phenylacetate hydrochloride: Similar structure but with an ethyl ester group instead of methyl.
Methyl 2-morpholino-2-(4-methylphenyl)acetate hydrochloride: Similar structure but with a methyl-substituted phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-morpholin-4-yl-2-phenylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)12(11-5-3-2-4-6-11)14-7-9-17-10-8-14;/h2-6,12H,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDQMNLGXFQJNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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